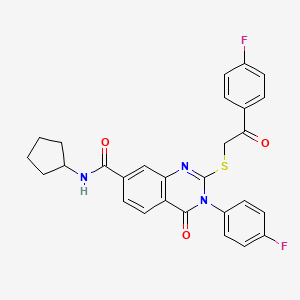
N-cyclopentyl-3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H23F2N3O3S and its molecular weight is 519.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula C20H20F2N2O3S and its unique functional groups that contribute to its biological activities. The presence of the quinazoline core is significant as it is known for various pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study synthesized several quinazoline compounds and evaluated their cytotoxic potential against HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting significant anticancer activity. Specifically, the most potent derivative exhibited IC50 values of 10.72 μM against HCT116 after 48 hours, compared to doxorubicin's 1.66 μM, indicating a promising therapeutic potential for further development .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. A study reported that compounds similar to this compound demonstrated significant inhibition of bacterial growth. The compound was tested against various strains, showing superior efficacy compared to standard antibiotics like ciprofloxacin .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Quinazolines are known to target proteins such as heat shock protein 90 (Hsp90), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression .
特性
IUPAC Name |
N-cyclopentyl-3-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F2N3O3S/c29-19-8-5-17(6-9-19)25(34)16-37-28-32-24-15-18(26(35)31-21-3-1-2-4-21)7-14-23(24)27(36)33(28)22-12-10-20(30)11-13-22/h5-15,21H,1-4,16H2,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNJYOAWUGUKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














